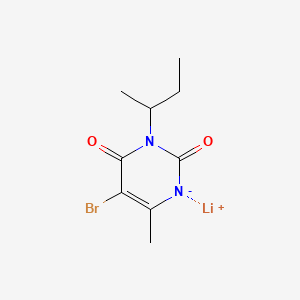
Bromacil, lithium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bromacil, lithium salt is a chemical compound primarily used as a herbicide. It is a derivative of bromacil, a broad-spectrum herbicide that controls a wide variety of annual and perennial weeds. This compound is particularly effective in non-crop areas such as rights-of-way, railroads, and industrial yards. It works by inhibiting photosynthesis in plants, leading to their eventual death .
Méthodes De Préparation
The synthesis of bromacil, lithium salt involves the reaction of bromacil with lithium hydroxide. The process typically occurs in an aqueous medium, where bromacil is dissolved and then reacted with lithium hydroxide to form the lithium salt. The reaction conditions include maintaining a controlled temperature and pH to ensure the complete conversion of bromacil to its lithium salt form .
Industrial production methods for this compound are similar to the laboratory synthesis but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity of the final product .
Analyse Des Réactions Chimiques
Bromacil, lithium salt undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidized products.
Reduction: The compound can also undergo reduction reactions, although these are less common.
Substitution: this compound can participate in substitution reactions where the bromine atom is replaced by other substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Bromacil, lithium salt has several scientific research applications:
Chemistry: It is used as a model compound in studies of herbicide action and environmental fate.
Biology: Researchers use this compound to study its effects on plant physiology and its potential impact on non-target species.
Medicine: While not directly used in medicine, studies on this compound contribute to understanding the environmental and health impacts of herbicides.
Industry: It is widely used in industrial settings for weed control in non-crop areas, contributing to the maintenance of infrastructure and safety
Mécanisme D'action
Bromacil, lithium salt exerts its herbicidal effects by inhibiting photosynthesis in plants. It is absorbed through the roots and translocated throughout the plant, where it interferes with the photosynthetic electron transport chain. This disruption prevents the plant from producing the energy needed for growth, ultimately leading to its death .
Comparaison Avec Des Composés Similaires
Bromacil, lithium salt is part of the uracil herbicide family, which includes other compounds like diuron and tebuthiuron. Compared to these similar compounds, this compound is unique in its specific use for non-crop areas and its effectiveness in controlling a broad spectrum of weeds. Other similar compounds may have different application areas or target specific types of vegetation .
Propriétés
Numéro CAS |
53404-19-6 |
|---|---|
Formule moléculaire |
C9H12BrN2O2.Li C9H12BrLiN2O2 |
Poids moléculaire |
267.1 g/mol |
Nom IUPAC |
lithium;5-bromo-3-butan-2-yl-6-methylpyrimidin-1-ide-2,4-dione |
InChI |
InChI=1S/C9H13BrN2O2.Li/c1-4-5(2)12-8(13)7(10)6(3)11-9(12)14;/h5H,4H2,1-3H3,(H,11,13,14);/q;+1/p-1 |
Clé InChI |
VIMSQXDDXJYTLW-UHFFFAOYSA-M |
SMILES canonique |
[Li+].CCC(C)N1C(=O)C(=C([N-]C1=O)C)Br |
Description physique |
Bromacil lithium salt is a crystalline solid. Used as an herbicide to replace 2,4,5,-T in certain applications. |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


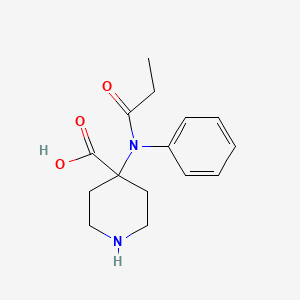
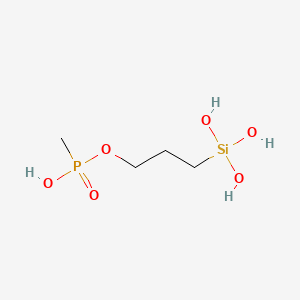
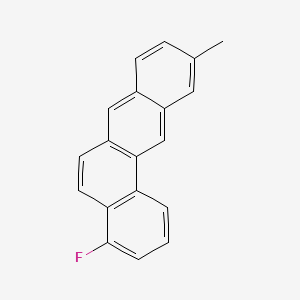
![benzyl 4-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]piperazine-1-carboxylate;(E)-but-2-enedioic acid](/img/structure/B13420684.png)
![2-[(4-Fluorobenzoyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13420686.png)
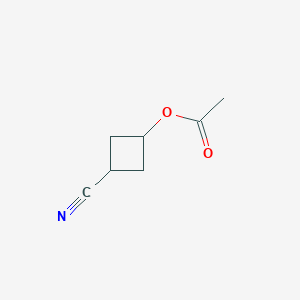
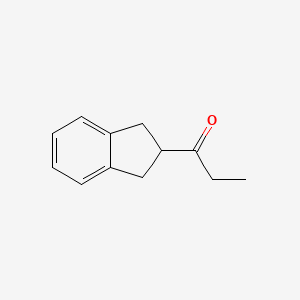
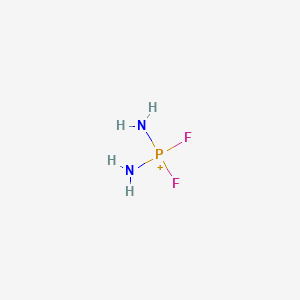
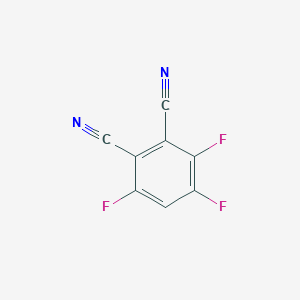

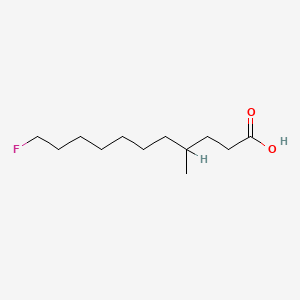
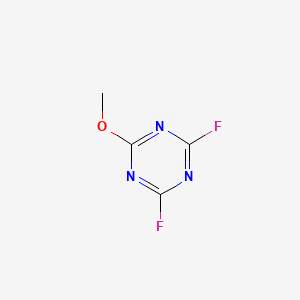
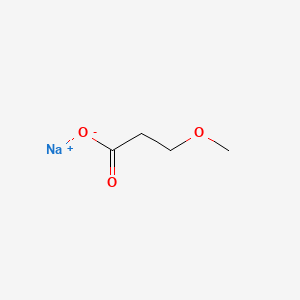
![5-[(2-Fluoroethyl)(2-hydroxyethyl)amino]-6-methylpyrimidine-2,4(1h,3h)-dione](/img/structure/B13420752.png)
